molecular formula C5H10N2O2 B071527 (1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol CAS No. 194040-38-5

(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol

Cat. No. B071527
M. Wt: 130.15 g/mol
InChI Key: GCPUZRWATTVDTQ-UOWFLXDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol is a bicyclic organic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. Also known as ODA, it is a chiral molecule that has a unique structure that allows it to interact with biological systems in a specific way.

Mechanism Of Action

The mechanism of action of ODA is not fully understood. However, it is believed that ODA interacts with biological systems through hydrogen bonding and other non-covalent interactions. ODA has been shown to bind to proteins and enzymes, which can affect their activity.

Biochemical And Physiological Effects

ODA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. ODA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, ODA has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ODA in lab experiments is its unique structure. ODA is a chiral molecule, which means that it can interact with biological systems in a specific way. This makes it a valuable tool for studying biological processes. However, one of the limitations of using ODA in lab experiments is its cost. ODA is a complex molecule to synthesize, which makes it expensive to produce.

Future Directions

There are many potential future directions for research on ODA. One area of interest is the development of ODA-based drug delivery systems. Researchers are exploring the use of ODA nanoparticles for targeted drug delivery. Another area of interest is the use of ODA as a scaffold for the development of new drugs. Researchers are exploring the use of ODA as a starting point for the synthesis of new compounds with potential therapeutic applications.
In conclusion, (1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol is a complex molecule that has many potential applications in the field of medicine and biochemistry. Its unique structure and properties make it a valuable tool for studying biological processes and developing new drugs. While there are still many unanswered questions about the mechanism of action of ODA, ongoing research is likely to uncover new insights into its potential applications.

Synthesis Methods

The synthesis of ODA is a complex process that involves multiple steps. One of the most common methods of synthesizing ODA is through the reaction of 1,3-dioxolane with ammonia. This reaction produces a mixture of ODA and its diastereomer, (1S,5S,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol. The two diastereomers can be separated using chromatography techniques.

Scientific Research Applications

ODA has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. ODA has also been studied for its potential as a drug delivery system. Researchers have developed ODA-based nanoparticles that can be used to deliver drugs to specific cells or tissues in the body.

properties

CAS RN

194040-38-5

Product Name

(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C5H10N2O2/c8-5-3-2-9-4(5)1-6-7-3/h3-8H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

GCPUZRWATTVDTQ-UOWFLXDJSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H](CO2)NN1)O

SMILES

C1C2C(C(CO2)NN1)O

Canonical SMILES

C1C2C(C(CO2)NN1)O

synonyms

6-Oxa-2,3-diazabicyclo[3.2.1]octan-8-ol,syn-(9CI)

Origin of Product

United States

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